6-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one

Lipophilicity Drug-likeness Membrane permeability

6-[4-(Diphenylmethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one (CAS 1015729-76-6; molecular formula C23H24N4O2; MW 388.5 g/mol; InChI Key GMMHRQPOJVBYCG-UHFFFAOYSA-N) is a heterocyclic small molecule belonging to the 3(2H)-pyridazinone class, featuring a diphenylmethyl (benzhydryl)-substituted piperazine moiety linked via a carbonyl bridge to a 2-methyl-2,3-dihydropyridazin-3-one core. This scaffold merges two privileged structural motifs: the pyridazinone ring, which is associated with anti-proliferative, cardiovascular, and CNS activities, and the diphenylmethylpiperazine fragment, a recognized pharmacophore in antihistaminic, calcium-channel modulating, and receptor-targeting agents.

Molecular Formula C23H24N4O2
Molecular Weight 388.5 g/mol
CAS No. 1015729-76-6
Cat. No. B6419517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one
CAS1015729-76-6
Molecular FormulaC23H24N4O2
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H24N4O2/c1-25-21(28)13-12-20(24-25)23(29)27-16-14-26(15-17-27)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,22H,14-17H2,1H3
InChIKeyGMMHRQPOJVBYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(Diphenylmethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one (CAS 1015729-76-6): Chemical Identity and Scaffold Classification for Sourcing Decisions


6-[4-(Diphenylmethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one (CAS 1015729-76-6; molecular formula C23H24N4O2; MW 388.5 g/mol; InChI Key GMMHRQPOJVBYCG-UHFFFAOYSA-N) is a heterocyclic small molecule belonging to the 3(2H)-pyridazinone class, featuring a diphenylmethyl (benzhydryl)-substituted piperazine moiety linked via a carbonyl bridge to a 2-methyl-2,3-dihydropyridazin-3-one core [1]. This scaffold merges two privileged structural motifs: the pyridazinone ring, which is associated with anti-proliferative, cardiovascular, and CNS activities, and the diphenylmethylpiperazine fragment, a recognized pharmacophore in antihistaminic, calcium-channel modulating, and receptor-targeting agents [2]. The compound is listed in several chemical supplier catalogs as a research-grade building block and is structurally poised for further derivatization at the piperazine N-4, pyridazinone C-4/C-5, and benzhydryl positions [3].

Why Generic Substitution of 6-[4-(Diphenylmethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one Risks Experimental Divergence


The diphenylmethyl (benzhydryl) group on the piperazine ring of CAS 1015729-76-6 is not a passive structural decoration—it fundamentally alters the compound's physicochemical profile relative to close analogs bearing smaller, polar, or less lipophilic N-substituents. Replacing the diphenylmethyl moiety with a hydroxyethyl group (e.g., CAS 1153231-27-6) shifts the computed XLogP3-AA from an estimated ~3.5 for the target compound to −1.5 for the analog, representing a >5 log-unit lipophilicity differential that drastically affects membrane permeability, blood-brain barrier penetration potential, plasma protein binding, and off-target receptor promiscuity [1]. Within the pyridazinone-piperazine class, the nature of the piperazine N-substituent has been shown to be a critical determinant of both potency and selectivity: in the MAO-B inhibitor series by Çeçen et al., para-substitution on the phenylpiperazine ring modulated IC50 values by over 100-fold (Br vs. H) and altered selectivity indices between MAO-B and MAO-A by an order of magnitude [2]. Generic interchange without accounting for these substituent-driven property differences will lead to irreproducible biological results, divergent ADME behavior, and confounded structure-activity conclusions.

Quantitative Differentiation Evidence for 6-[4-(Diphenylmethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one Versus Structural Analogs


Calculated Lipophilicity (cLogP) Differential: Diphenylmethyl vs. Hydroxyethyl N-Substituted Piperazine Analogs

The diphenylmethyl group in CAS 1015729-76-6 confers substantially higher predicted lipophilicity compared to the closest cataloged analog bearing a hydrophilic N-substituent. Using the PubChem-computed XLogP3-AA value for the hydroxyethyl analog (CAS 1153231-27-6, CID 43390944) as an experimental baseline of −1.5, the addition of two phenyl rings (benzhydryl group) is estimated to contribute approximately +4.5 to +5.0 logP units based on the Hansch π constant for a phenyl group (π ≈ 2.0 per phenyl ring in aliphatic systems) [1]. This yields an estimated cLogP range of ~3.0–4.0 for CAS 1015729-76-6, placing it firmly in the CNS-accessible lipophilicity window (cLogP 2–5) while the hydroxyethyl analog resides in the peripherally restricted, high-aqueous-solubility space [2].

Lipophilicity Drug-likeness Membrane permeability ADME profiling

Molecular Weight and Bulk Differential: Implications for Target Binding Cavity Accommodation

CAS 1015729-76-6 (MW 388.5 g/mol) is approximately 46% larger by molecular weight than the hydroxyethyl-substituted analog CAS 1153231-27-6 (MW 266.3 g/mol), an absolute difference of 122.2 g/mol driven by the replacement of a single hydroxyethyl group (–CH2CH2OH, 45 Da) with a benzhydryl group (–CH(C6H5)2, 167 Da) [1]. This MW differential has direct consequences for ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count) and binding site steric accommodation. In the pyridazinone-piperazine anticancer series reported by Alagöz et al., the most potent anti-proliferative compounds against AGS gastric adenocarcinoma cells carried substituted phenyl groups on the piperazine with MW values clustered between 350–450 g/mol, and compounds with MW > 500 showed diminished cellular activity consistent with permeability-limited uptake [2]. CAS 1015729-76-6, at 388.5 g/mol, resides in the empirically favorable MW window for this scaffold class while offering substantially more steric bulk for hydrophobic pocket engagement than the hydroxyethyl analog.

Molecular weight Ligand efficiency Binding pocket compatibility Pharmacokinetics

Diphenylmethyl Pharmacophore Precedence in Receptor and Ion Channel Modulation vs. Mono-Phenyl or Alkyl Piperazine Analogs

The diphenylmethyl (benzhydryl) substituent is a well-precedented pharmacophoric element in multiple drug classes, including the calcium channel blockers cinnarizine and flunarizine, the antihistamines cetirizine and meclizine, and the dopamine D2 receptor-targeting antipsychotic penfluridol [1]. This group engages hydrophobic receptor pockets through dual aromatic π-stacking and van der Waals interactions that a mono-phenyl, halogenated phenyl, or simple alkyl piperazine substituent cannot replicate. Patent WO2013099048A1 explicitly claims diphenylmethyl piperazine derivatives for treating heart failure and shock without increasing heart rate, demonstrating that the diphenylmethyl group confers a specific cardiovascular pharmacological signature distinct from other piperazine N-substituents [2]. In the context of pyridazinone-piperazine hybrids, the combination of the diphenylmethyl pharmacophore with the pyridazinone core—itself a scaffold with documented autotaxin inhibitory, antiplatelet, and phosphodiesterase-modulating activities—creates a dual-pharmacophore architecture that is absent in analogs where either the pyridazinone or the diphenylmethylpiperazine motif has been truncated or replaced [3].

Diphenylmethyl pharmacophore Receptor binding Calcium channel CNS penetration Histamine receptor

Scaffold-Level Anti-Proliferative Activity Precedence: Pyridazinone-Piperazine Conjugates in Gastric Adenocarcinoma (AGS) Cells

While no direct biological assay data for CAS 1015729-76-6 have been published in peer-reviewed literature, the scaffold class to which it belongs has been quantitatively characterized. In the study by Alagöz et al. (Pharmaceuticals, 2021), 23 novel 3(2H)-pyridazinone derivatives bearing a piperazinyl linker were evaluated for anti-proliferative activity against AGS gastric adenocarcinoma cells via MTT assay [1]. The two most potent compounds (designated 12 and 22) exhibited significant anti-proliferative effects with limited cytotoxicity against normal human gingival fibroblasts (HGFs), demonstrating a therapeutic window [1]. Compound 12 induced Bax-mediated apoptosis with 12.9% Bax-positive cells at 72 h vs. 3.07% for DMSO control, and both lead compounds showed oxidative stress induction confirmed by hydrogen peroxide release [1]. The SAR revealed that the nature of the piperazine N-substituent was a key determinant of potency, with substituted phenyl groups providing optimal activity. CAS 1015729-76-6, by incorporating the bulkier diphenylmethyl substituent, represents an extension of this SAR that explores a region of chemical space (increased lipophilicity and steric bulk) not covered in the published compound set, providing a unique SAR probe for programs optimizing this scaffold [1].

Anti-proliferative Gastric cancer AGS cells MTT assay Pyridazinone scaffold

Piperazine Substituent-Dependent MAO-B Selectivity: Class-Level Evidence That N-Substitution Controls Target Engagement

The critical role of the piperazine N-substituent in determining both potency and selectivity within the pyridazinone-piperazine class is quantitatively demonstrated by Çeçen et al. (Molecules, 2020), who evaluated 12 pyridazinones (T1–T12) containing the (2-fluorophenyl)piperazine moiety for MAO-A and MAO-B inhibition [1]. The most potent MAO-B inhibitor, T6 (meta-bromo substitution), exhibited an IC50 of 0.013 μM with a selectivity index (SI) of 120.8 for MAO-B over MAO-A, while the unsubstituted phenyl analog T1 showed markedly lower potency [1]. The rank order of MAO-B inhibitory potency followed the para-substituent series: –Cl (IC50 = 0.039 μM) > –N(CH3)2 > –OCH3 > –Br > –F > –CH3 > –H, a >100-fold potency range driven solely by the nature of the piperazine-attached aromatic substituent [1]. Furthermore, T6 and T3 were confirmed as reversible, competitive inhibitors with Ki values of 0.0071 and 0.014 μM respectively [1]. These data establish that the identity of the group attached to the piperazine ring is the dominant variable controlling both target affinity and isoform selectivity in this scaffold. CAS 1015729-76-6, with its diphenylmethyl group, represents a sterically and electronically distinct data point in this SAR landscape that is not represented in any published pyridazinone-piperazine series [1].

MAO-B inhibition Selectivity index Structure-activity relationship Neurodegeneration Piperazine substitution

Synthetic Versatility and Derivatization Potential: Three Reactive Handles for Library Construction vs. Constrained Analogs

CAS 1015729-76-6 possesses three chemically distinct sites amenable to further functionalization: (1) the unsubstituted piperazine N-4 position, which can undergo alkylation, acylation, sulfonylation, or reductive amination; (2) the pyridazinone C-4 and C-5 positions, which support electrophilic aromatic substitution, cross-coupling, or enolate chemistry; and (3) the benzhydryl phenyl rings, which can be functionalized via electrophilic substitution or metal-catalyzed coupling [1]. In contrast, the closest cataloged analog, 6-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one (CAS 1153231-27-6), has only two usable diversification sites because the hydroxyethyl substituent is itself a reactive handle (prone to oxidation and esterification) rather than a stable scaffold element, limiting its utility in multi-step parallel synthesis protocols [2]. The diphenylmethyl group of CAS 1015729-76-6 is chemically inert under most standard derivatization conditions (alkylation, acylation, Pd-catalyzed couplings, hydride reductions), providing a stable hydrophobic anchor during library construction [1]. This three-handle architecture enables systematic SAR exploration around a fixed lipophilic core, a strategy directly employed in the published pyridazinone optimization programs by Alagöz et al. and Çeçen et al. [3].

Derivatization Chemical library Medicinal chemistry Parallel synthesis Lead optimization

Optimal Deployment Scenarios for 6-[4-(Diphenylmethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one Based on Differentiation Evidence


CNS-Penetrant Lead Identification: Primary Screening in Neurodegenerative and Psychiatric Disease Programs

Given its estimated cLogP of ~3.0–4.0—positioned within the established CNS drug-likeness window (cLogP 2–5)—and the presence of the diphenylmethylpiperazine pharmacophore common to clinically approved CNS agents (cinnarizine, flunarizine, cetirizine), CAS 1015729-76-6 is optimally suited as a primary screening compound in CNS target programs where both blood-brain barrier penetration and engagement of aminergic or cholinergic receptors are desired. The MAO-B selectivity precedent established by Çeçen et al. [1] supports its deployment specifically in neurodegenerative disease programs (Parkinson's disease, Alzheimer's disease) where MAO-B inhibition and CNS bioavailability are co-requirements. Procurement should specify this compound over the hydroxyethyl analog (CAS 1153231-27-6, cLogP −1.5) which is predicted to have negligible CNS penetration.

Structure-Activity Relationship (SAR) Probe for Hydrophobic Pocket Mapping in Pyridazinone-Targeted Proteins

The diphenylmethyl group of CAS 1015729-76-6 provides a steric and lipophilic footprint that is not represented in any published pyridazinone-piperazine SAR series (which have explored halogen, alkyl, alkoxy, and unsubstituted phenyl N-substituents but not benzhydryl). For medicinal chemistry teams optimizing lead compounds against targets where the binding site contains a deep hydrophobic pocket (e.g., autotaxin, PDE3/4, or specific GPCRs), this compound serves as a unique SAR probe to test whether increasing steric bulk at the piperazine terminus improves potency or selectivity. The Alagöz et al. [2] and Çeçen et al. [1] datasets provide the quantitative framework against which empirical results from this compound can be benchmarked.

Parallel Library Synthesis Starting Material for Multi-Vector SAR Exploration

With three chemically stable, orthogonally addressable diversification sites (piperazine N-4, pyridazinone C-4/C-5, and the benzhydryl phenyl rings), CAS 1015729-76-6 is an efficient starting scaffold for generating focused compound libraries. Medicinal chemistry groups can perform systematic SAR by (i) varying the N-4 substituent through parallel acylation or alkylation, (ii) introducing substituents at the pyridazinone ring via electrophilic or cross-coupling chemistry, and (iii) modifying the benzhydryl phenyl rings through electrophilic substitution. This three-dimensional SAR strategy is directly aligned with the optimization workflows validated in the pyridazinone-piperazine literature [2] and is not achievable with the chemically labile hydroxyethyl analog.

Cardiovascular and Autotaxin-Related Disease Target Screening

The dual pharmacophore architecture of CAS 1015729-76-6—merging the pyridazinone core (associated with autotaxin inhibition [3], PDE inhibition, and antiplatelet activity) with the diphenylmethylpiperazine moiety (associated with calcium channel modulation and cardioprotective effects [4])—positions this compound for screening in cardiovascular and fibrotic disease programs. The patent precedent in WO2013099048A1 for diphenylmethyl piperazine derivatives in heart failure treatment without tachycardia [4] provides a pharmacological rationale for deploying this compound in ion channel and hemodynamic target panels where combined phosphodiesterase/calcium channel modulation is therapeutically desirable.

Quote Request

Request a Quote for 6-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.